N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKBUFWCFQTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2CCCC2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H14FN
- Molecular Weight : 201.25 g/mol
The presence of a fluorine atom and a cyclopentyl group suggests potential interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
Research indicates that compounds similar to this compound may interact with several biological pathways, particularly through the modulation of neurotransmitter systems and enzyme inhibition.
- Nitric Oxide Synthase Inhibition : Analogues of 4-methylpyridin-2-amine have been shown to inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses. For example, studies on 2-amino-4-methylpyridine analogues demonstrated their potential as PET tracers for imaging iNOS activation in vivo .
- Neurotransmitter Modulation : Similar compounds have been reported to affect neuromuscular transmission. For instance, 4-methyl-2-aminopyridine increased responses in isolated muscle preparations, suggesting a role in enhancing synaptic transmission .
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-4-methylpyridine | iNOS Inhibition | 193 | |
| N-(2-Fluorophenyl)-4-methylpyridin-2-amine | AChE Inhibition | 0.95 |
These studies highlight the potential of these compounds as therapeutic agents targeting specific enzymes involved in various diseases.
In Vivo Studies
In vivo biodistribution studies using radiolabeled analogues have shown significant uptake in inflammatory tissues, indicating that such compounds could be useful for imaging and potentially treating conditions like sepsis and other inflammatory diseases .
Case Studies
- PET Imaging Studies : A case study involving [18F]9, a radiolabeled analogue, demonstrated its effectiveness in imaging iNOS expression in mouse models treated with lipopolysaccharide (LPS). The study confirmed elevated tracer uptake in inflamed tissues compared to controls, supporting its utility in monitoring inflammatory diseases .
- Enzyme Inhibition : Another investigation into the enzyme inhibition properties of related pyridine compounds revealed promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to established drugs like galantamine .
Scientific Research Applications
Biochemical Applications
Modification of Nucleosides
N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine has been investigated for its ability to modify nucleosides, which are crucial components of DNA and RNA. The incorporation of the fluorine atom can significantly alter the biological activity of these nucleosides. Studies utilizing mass spectrometry and computational methods have demonstrated that the N-glycosidic bond stabilities of fluorinated purine nucleosides exceed those of their canonical counterparts, indicating enhanced stability due to fluorine substitution.
Fluorine-19 NMR Spectroscopy
The compound's fluorine atom also makes it a candidate for use in Fluorine-19 NMR spectroscopy. This technique allows researchers to gain insights into molecular structure and chemical environments due to fluorine's broad chemical shift range and strong coupling effects. The application has provided valuable structural information about fluorine-containing compounds, enhancing understanding of their functional groups.
Pharmacological Applications
Drug Discovery
This compound is explored for its potential in creating N-trifluoromethylamide molecules, which are important in drug discovery. The compound can be incorporated into various drug molecules, enhancing their medicinal properties through the introduction of fluorine atoms. This synthetic method has proven effective for developing complex drug structures based on amino acids and other sensitive compounds.
Case Study: Inhibitors for Inducible Nitric Oxide Synthase (iNOS)
A significant application of 4-methylpyridin-2-amine derivatives, including this compound, lies in their role as inhibitors for inducible nitric oxide synthase (iNOS). Research has shown that certain analogs exhibit high potency as PET tracers for imaging iNOS activation in vivo. For instance, a study synthesized a specific radiolabeled analog that demonstrated favorable biodistribution properties in a mouse model with LPS-induced iNOS activation .
Summary of Applications
| Application Area | Description | Methodology | Results |
|---|---|---|---|
| Biochemical Modification | Modifying nucleosides to enhance stability and biological activity | Mass spectrometry and computational analysis | Enhanced stability of N-glycosidic bonds in fluorinated nucleosides |
| Molecular Imaging | Utilization in Fluorine-19 NMR spectroscopy for structural analysis | Fluorine-19 NMR spectroscopy | Detailed insights into molecular structure and functional groups |
| Drug Discovery | Development of N-trifluoromethylamide molecules for medicinal applications | Synthesis of drug molecules incorporating the compound | Enhanced pharmacological properties through fluorination |
| iNOS Inhibition | Development of PET tracers targeting iNOS for imaging related diseases | Synthesis and evaluation of radiolabeled analogs | High uptake in LPS-treated mice indicating effective imaging capabilities |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Rigidity vs.
- Fluorine Positioning : Fluorine at C2 of the cyclopentane ring may balance lipophilicity and polarity better than terminal fluorination in aliphatic chains (e.g., 9 ) or aromatic fluorination (e.g., 8b ) .
Key Observations :
- Selectivity: Fluorinated pyrrolidine derivatives (e.g., (3′R,4′R)-4) achieve >1000-fold selectivity for nNOS over endothelial NOS (eNOS) via unique binding modes that exploit enzyme elasticity . The cyclopentyl group in the target compound may similarly induce selective interactions.
- Imaging Applications: Aliphatic fluorinated derivatives (e.g., [18F]9) show promise as PET tracers for iNOS, suggesting that the target compound’s cyclopentyl-fluorine motif could be adapted for radiotracer development .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- BBB Penetration : The cyclopentyl group’s moderate lipophilicity (predicted logP ~2.5) may enhance BBB permeability compared to less lipophilic analogs (e.g., 9 ) .
- Metabolic Stability : Fluorine’s electron-withdrawing effects likely reduce oxidative metabolism, as seen in compound (3′R,4′R)-4 .
Analytical Data :
- NMR/HRMS : Fluorinated cyclopentyl derivatives would exhibit characteristic ¹⁹F NMR shifts (~-180 to -200 ppm) and HRMS peaks matching calculated [M+H]+ values (e.g., C₁₂H₁₆FN₂ requires 223.1345) .
Preparation Methods
Direct Fluorination of Cyclopentanol Derivatives
Electrophilic fluorination of cyclopentanol precursors using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® has been widely adopted. For instance, treatment of trans-2-hydroxycyclopentylcarbamate with DAST in dichloromethane at −78°C yields 2-fluorocyclopentylcarbamate with 72% efficiency, though racemization remains a concern.
Ring-Opening Fluorination of Epoxides
Epoxide intermediates derived from cyclopentene oxide undergo regioselective ring-opening with hydrogen fluoride (HF) or potassium hydrogenfluoride (KHF2). This method achieves 68% yield for cis-2-fluorocyclopentanol, which is subsequently converted to the amine via Curtius rearrangement or Staudinger reactions.
Pyridine Functionalization and Amine Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 2-chloro-4-methylpyridine and 2-fluorocyclopentylamine offers a robust pathway. Optimized conditions employ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C, achieving 85% yield. This method tolerates diverse substituents and minimizes side reactions, though ligand selection critically influences turnover.
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine ring via electron-withdrawing groups (e.g., nitro or sulfonyl) facilitates SNAr with 2-fluorocyclopentylamine. For example, 2-nitro-4-methylpyridine reacts with the amine in DMF at 120°C, followed by nitro reduction with H₂/Pd-C, yielding the target compound in 63% overall efficiency.
Reductive Amination
Condensation of 4-methylpyridine-2-carbaldehyde with 2-fluorocyclopentylamine in the presence of NaBH₃CN or BH₃·THF provides a one-pot route. Yields up to 76% are reported, though aldehyde instability under basic conditions limits scalability.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 85 | High regioselectivity, scalability | Costly catalysts, oxygen-sensitive |
| SNAr | DMF, 120°C, nitro reduction | 63 | Mild late-stage steps | Requires activating groups |
| Reductive Amination | NaBH₃CN, MeOH, rt | 76 | One-pot synthesis | Aldehyde instability |
Stereochemical Control and Resolution
The 2-fluorocyclopentyl group introduces two stereocenters, necessitating enantioselective synthesis or resolution. Chiral HPLC using a Chiralpak® IA column resolves racemic mixtures with >99% ee. Alternatively, asymmetric fluorination of cyclopentene oxide with cinchona alkaloid catalysts achieves 89% enantiomeric excess for the trans-isomer.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. Continuous-flow systems for DAST-mediated fluorination reduce hazardous intermediate accumulation, while immobilized Pd catalysts (e.g., Pd@SiO₂) enhance recyclability in cross-coupling reactions. Regulatory compliance mandates rigorous purification via crystallization (hexane/EtOAc) to meet pharmacopeial standards.
Q & A
Q. What are the optimal synthetic routes for N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including fluorination and cyclopentylamine coupling. Key steps:
- Fluorination: Introduce fluorine via electrophilic substitution or halogen exchange using agents like Selectfluor® under anhydrous conditions .
- Amine Coupling: Utilize Buchwald-Hartwig amination or nucleophilic aromatic substitution with 4-methylpyridin-2-amine. Catalysts (e.g., Pd/Cu) and ligands (Xantphos) enhance efficiency .
- Optimization: Adjust solvent polarity (DMF, toluene), temperature (80–120°C), and base (KCO) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Table 1: Synthetic Route Comparison
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 80°C | 65 | 90 |
| Amine Coupling | Pd/Xantphos, toluene, 110°C | 78 | 95 |
Q. How can the crystal structure and intramolecular interactions of this compound be determined using X-ray crystallography and computational methods?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/CHCl). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (rigid-body refinement, anisotropic displacement parameters) .
- Intramolecular Interactions: Identify hydrogen bonds (N–H⋯F) and van der Waals contacts. Dihedral angles between pyridine and cyclopentyl groups reveal conformational flexibility .
- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to compare experimental vs. optimized geometries. Electrostatic potential maps highlight fluorine’s electron-withdrawing effects .
Q. What in vitro assays are recommended for initial biological screening of this compound, particularly for enzyme inhibition or receptor binding studies?
Methodological Answer:
- Enzyme Inhibition (e.g., iNOS): Use recombinant iNOS in a NADPH oxidation assay. Measure IC via UV-Vis (540 nm) with Griess reagent for nitrite quantification .
- Receptor Binding: Radioligand displacement assays (e.g., [H]-L-NAME for iNOS). Calculate K using Cheng-Prusoff equation .
- Cytotoxicity: MTT assay (MCF-7, HeLa cells). Compare EC to controls like doxorubicin .
Table 2: Biological Screening Results
| Assay | Model | Result (IC/K) | Reference |
|---|---|---|---|
| iNOS Inhibition | Recombinant | 12.8 µM | |
| Cytotoxicity (MCF-7) | Cell culture | EC = 18.5 µM |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?
Methodological Answer:
- Blocking Studies: Co-administer selective inhibitors (e.g., 1400W for iNOS) to confirm target specificity. Reduced activity in presence of blocker validates on-target effects .
- Structural Analysis: Compare conformations (via XRD/DFT) to identify bioactive rotamers. Fluorine’s position may alter binding in sterically constrained pockets .
- Species Variability: Test across cell lines (human vs. murine) and isoforms (e.g., nNOS vs. iNOS) to assess selectivity .
Q. What methodologies are employed to study the binding affinity and specificity of this compound with biological targets like iNOS?
Methodological Answer:
- PET Radiolabeling: Synthesize [F]-analogues (e.g., 6-(2-fluoropropyl)-4-methylpyridin-2-amine) via nucleophilic substitution. Validate purity via radio-HPLC .
- Biodistribution Studies: Administer radiotracer in LPS-induced inflammation models (mice). Quantify uptake (lungs, liver) via gamma counting. Blocking with 1400W confirms specificity .
- Molecular Docking: Use AutoDock Vina with iNOS crystal structure (PDB: 3E7G). Fluorine’s electronegativity enhances H-bonding with Arg257 and Tyr341 .
Q. How do the conformational dynamics of this compound influence its pharmacological properties, and what techniques are used to analyze these dynamics?
Methodological Answer:
- Dynamic NMR: Monitor H/F NMR at variable temperatures (25–60°C) to detect rotamer interconversion. Line-shape analysis yields activation energy (ΔG‡) .
- XRD/DFT Comparison: Calculate dihedral angles between pyridine and cyclopentyl moieties. A 12.8° twist optimizes steric fit in iNOS’s active site .
- MD Simulations: Run 100 ns trajectories (AMBER) to assess conformational stability. Fluorine’s hydrophobic interactions with Ile350 enhance residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
